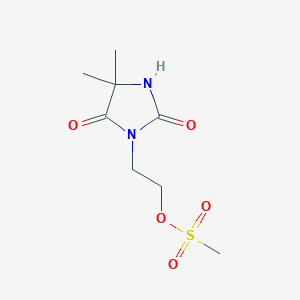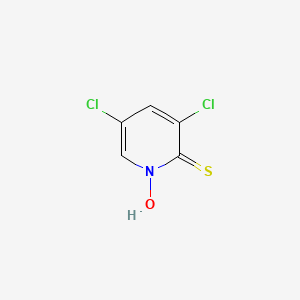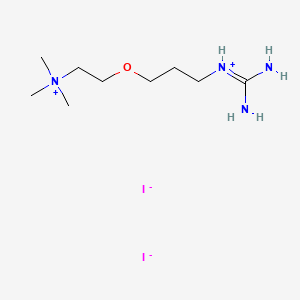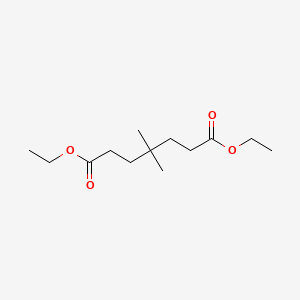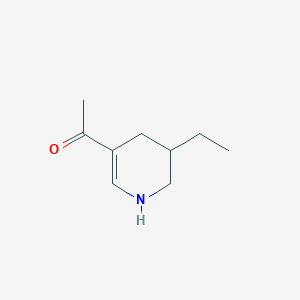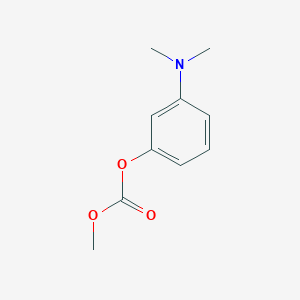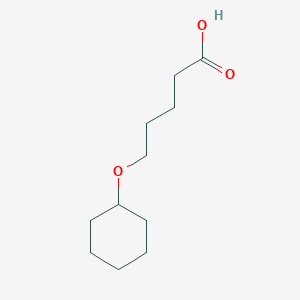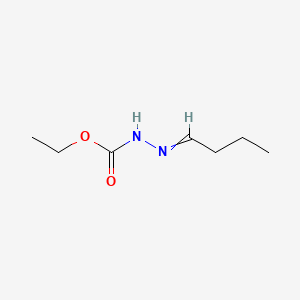
ethyl N-(butylideneamino)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(butylideneamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its unique chemical structure and properties, which make it valuable in different scientific and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(butylideneamino)carbamate typically involves the reaction of ethyl carbamate with butylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and achieve high yields. The reaction is usually conducted at a specific temperature and pressure to optimize the reaction rate and product purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
Ethyl N-(butylideneamino)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted carbamates with different functional groups .
科学研究应用
Ethyl N-(butylideneamino)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of ethyl N-(butylideneamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of metabolic processes and cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl N-(butylideneamino)carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl N-(propylideneamino)carbamate: Similar in structure but with a propylidene group instead of a butylidene group.
Ethyl N-(butylideneamino)thiocarbamate: Similar in structure but with a sulfur atom replacing the oxygen atom in the carbamate group.
These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to variations in their molecular structure .
属性
CAS 编号 |
7400-28-4 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
ethyl N-(butylideneamino)carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-6-8-9-7(10)11-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
SIKXBWNAXMOMJO-UHFFFAOYSA-N |
规范 SMILES |
CCCC=NNC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
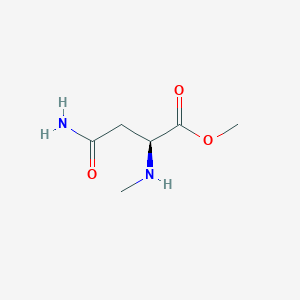
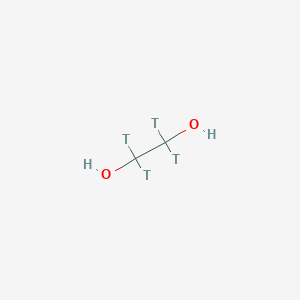
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
